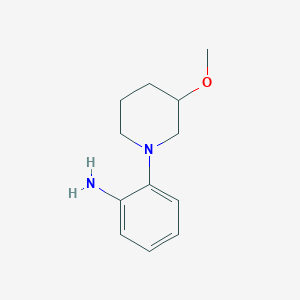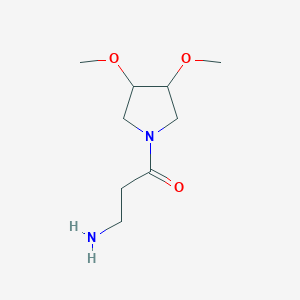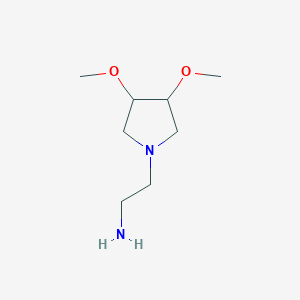
(2-Chloropyridin-4-yl)(3-hydroxyazetidin-1-yl)methanone
Descripción general
Descripción
(2-Chloropyridin-4-yl)(3-hydroxyazetidin-1-yl)methanone, also known as CPHA, is an organic compound that has gained significant attention in recent years due to its potential applications in scientific research. CPHA is a colorless solid that is soluble in both water and organic solvents. It is a derivative of pyridine and azetidine and has been used in a variety of scientific studies.
Aplicaciones Científicas De Investigación
Crystal and Molecular Structure Analysis
Research by Lakshminarayana et al. (2009) focused on the crystal and molecular structure analysis of a related compound, which was characterized spectroscopically and confirmed by X-ray diffraction (XRD) study. This research is crucial for understanding the molecular arrangement and potential interactions of similar compounds in various applications (Lakshminarayana et al., 2009).
Antimicrobial Activity
Patel et al. (2011) synthesized new pyridine derivatives and evaluated their in vitro antimicrobial activity, finding variable and modest activity against investigated bacterial and fungal strains. This highlights the potential of such compounds in developing new antimicrobial agents (Patel et al., 2011).
Imaging Agents for Medical Diagnostics
Wang et al. (2017) synthesized a compound for use as a potential PET imaging agent for LRRK2 enzyme in Parkinson's disease, showcasing the application of related chemical structures in creating diagnostic tools for neurodegenerative diseases (Wang et al., 2017).
Anticancer Evaluation
Research by Gouhar and Raafat (2015) on a related compound aimed at evaluating its potential as an anticancer agent. This study underscores the relevance of such compounds in therapeutic applications, particularly in the development of novel anticancer drugs (Gouhar & Raafat, 2015).
Molecular Docking and Hirshfeld Surface Analysis
A study by Lakshminarayana et al. (2018) involved the synthesis and characterization of a related compound, followed by molecular docking and Hirshfeld surface analysis. These methodologies provide insights into the compound's potential interactions with biological targets and its physicochemical properties, important for drug design and material science applications (Lakshminarayana et al., 2018).
Propiedades
IUPAC Name |
(2-chloropyridin-4-yl)-(3-hydroxyazetidin-1-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClN2O2/c10-8-3-6(1-2-11-8)9(14)12-4-7(13)5-12/h1-3,7,13H,4-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZCXLZXYZOCFSB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC(=NC=C2)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Chloropyridin-4-yl)(3-hydroxyazetidin-1-yl)methanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1-(2-Methylpyrazolo[1,5-a]pyrazin-4-yl)azetidine-3-carboxylic acid](/img/structure/B1474476.png)
![1-(Pyrazolo[1,5-a]pyrazin-4-yl)azetidine-3-carboxylic acid](/img/structure/B1474477.png)
![(1-(Pyrazolo[1,5-a]pyrazin-4-yl)azetidin-3-yl)methanamine](/img/structure/B1474478.png)








